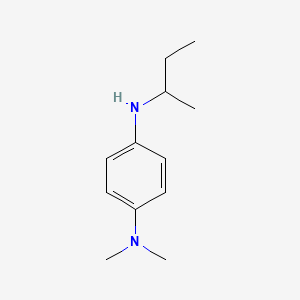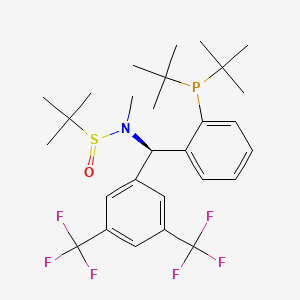
(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps. The key steps include the formation of the phosphanyl and sulfinamide groups, followed by their coupling with the trifluoromethylphenyl group. The reaction conditions typically involve the use of inert atmospheres, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][4].
Wirkmechanismus
The mechanism of action of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Di-tert-butylphosphino)biphenyl
- 1,1’-Bis(di-tert-butylphosphino)ferrocene dichloropalladium(II)
Uniqueness
®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized research and industrial applications.
Eigenschaften
Molekularformel |
C28H38F6NOPS |
|---|---|
Molekulargewicht |
581.6 g/mol |
IUPAC-Name |
N-[(R)-[3,5-bis(trifluoromethyl)phenyl]-(2-ditert-butylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C28H38F6NOPS/c1-24(2,3)37(25(4,5)6)22-14-12-11-13-21(22)23(35(10)38(36)26(7,8)9)18-15-19(27(29,30)31)17-20(16-18)28(32,33)34/h11-17,23H,1-10H3/t23-,38?/m1/s1 |
InChI-Schlüssel |
BELUDLNVUMPTFA-KYCCWORLSA-N |
Isomerische SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


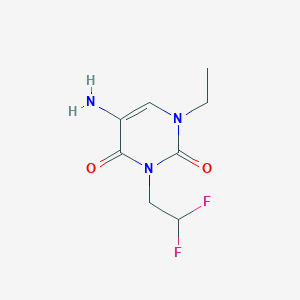

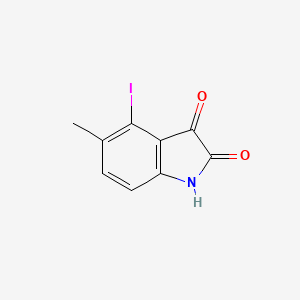

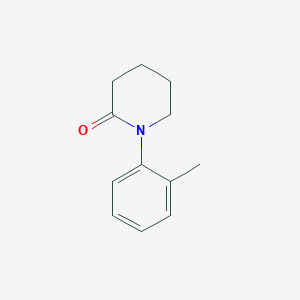
![2-butyl-N-(2,6-dimethylphenyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide hydrochloride](/img/structure/B13646335.png)
![1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13646336.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium](/img/structure/B13646342.png)
